
2-chloro-N-pyrazin-2-ylacetamide
Overview
Description
2-chloro-N-pyrazin-2-ylacetamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.59 g/mol . It is known for its antioxidant, analgesic, and anti-inflammatory properties . This compound has been studied for its ability to scavenge radicals in vitro, including hydroxyl and peroxyl radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-pyrazin-2-ylacetamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form 2-chloropyrazine . This intermediate is then reacted with acetamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-pyrazin-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of pyrazin-2-ylacetamide.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Overview:
2-chloro-N-pyrazin-2-ylacetamide serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its unique chemical structure allows for modifications that can enhance biological activity.
Case Studies:
- A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes related to cancer pathways, highlighting its potential in developing anticancer agents .
- Research into the structure-activity relationships (SAR) of similar compounds has shown that modifications to the pyrazine ring can lead to enhanced anti-inflammatory properties, making it a candidate for new therapeutic agents .
Agricultural Chemistry
Overview:
In agricultural chemistry, this compound is investigated for its potential use in developing agrochemicals such as herbicides and pesticides.
Applications:
- The compound's ability to inhibit specific biological targets makes it suitable for creating selective herbicides that can control unwanted plant growth without harming crops.
- Studies have indicated that derivatives may also possess antifungal properties, which could be beneficial in protecting crops from fungal diseases.
Biochemical Research
Overview:
This compound is utilized as a biochemical reagent in proteomics and other biochemical studies due to its ability to interact with various proteins and enzymes.
Applications:
- It has been used in assays to study protein-ligand interactions, providing insights into cellular mechanisms and potential therapeutic targets.
- Molecular docking studies have shown that this compound can effectively bind to target proteins, which is crucial for drug design and development.
Data Tables
Mechanism of Action
The mechanism of action of 2-chloro-N-pyrazin-2-ylacetamide involves its ability to scavenge free radicals and inhibit the production of proinflammatory cytokines such as TNFα . It interacts with molecular targets involved in oxidative stress and inflammation pathways, thereby exerting its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-chloropyrazine: A precursor in the synthesis of 2-chloro-N-pyrazin-2-ylacetamide.
N-pyrazin-2-ylacetamide: A related compound with similar structural features but lacking the chlorine atom.
Uniqueness
This compound is unique due to its combined antioxidant, analgesic, and anti-inflammatory properties . Its ability to scavenge a wide range of radicals and inhibit proinflammatory cytokines sets it apart from other similar compounds .
Biological Activity
2-Chloro-N-pyrazin-2-ylacetamide, with the CAS Number 115699-74-6, is an organic compound characterized by its unique chemical structure that includes a pyrazine ring and a chloroacetyl group. This compound has garnered attention for its notable biological activity , particularly as an antimicrobial agent . This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H7ClN2O. The presence of a chloro substituent at the second position of the acetamide group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its derivatives have shown effectiveness against pathogens such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The specific mechanisms of action are still under investigation, but the pyrazine moiety is believed to play a crucial role in its bioactivity.
Table 1: Antimicrobial Activity Against Various Bacteria
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Highly Active |
Escherichia coli | Moderately Active |
Pseudomonas aeruginosa | Slightly Active |
The table above summarizes the antimicrobial activity levels observed for this compound against key bacterial strains, indicating its potential as a therapeutic agent.
Enzymatic Interactions
Preliminary studies have focused on the interaction of this compound with specific enzymes and receptors. These studies suggest that the compound can bind to certain biological targets, indicating possible pathways for therapeutic effects. Further research is necessary to elucidate these interactions fully.
Table 2: Comparison with Structurally Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-chloro-N-pyridin-2-ylacetamide | Pyridine ring instead of pyrazine | Antimicrobial properties |
4-chloro-N-(pyridin-3-yl)acetamide | Different substitution on pyridine | Antimicrobial activity |
N-(pyrazin-2-yl)acetamide | Lacks chloro substituent | Less reactive |
2-amino-N-pyrazin-3-ylacetamide | Amino group instead of chloro | Potentially different effects |
This table highlights the uniqueness of this compound compared to other similar compounds, emphasizing its specific chloro substitution which may contribute to its distinct biological activity profile.
Case Studies
Several studies have investigated the biological activity of compounds related to or derived from this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of pyrazine compounds exhibit varying degrees of antimicrobial activity, with some being more potent than traditional antibiotics like ampicillin against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Enzymatic Activity Assessment : Another study evaluated the effect of various synthesized compounds on ureas enzyme activity, noting that some derivatives showed significant inhibition, which could be leveraged for therapeutic applications in conditions related to cholinergic deficits .
- Structure–Activity Relationship (SAR) : Research into SAR has revealed insights into how modifications in the chemical structure can influence biological activity, providing a roadmap for future drug development involving pyrazine derivatives .
Properties
IUPAC Name |
2-chloro-N-pyrazin-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-3-6(11)10-5-4-8-1-2-9-5/h1-2,4H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVYTVCSQYVRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557101 | |
Record name | 2-Chloro-N-(pyrazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115699-74-6 | |
Record name | 2-Chloro-N-(pyrazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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